2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
The compound “2-(1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a chloro-methylphenyl group and a propan-2-ol group .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo various chemical reactions. For example, the hydroxyl group (-OH) in the propan-2-ol part of the molecule could potentially be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar hydroxyl group might make it somewhat soluble in water .Scientific Research Applications
Synthesis and Antifungal Applications
Research conducted by Lima-Neto et al. (2012) explored the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols through copper-catalyzed azide alkyne cycloaddition (CuAAC). Among these, a halogen-substituted triazole derivative showed promising antifungal activity against various Candida species, indicating the potential for further modification towards improved drug candidates for fungal infections (Lima-Neto et al., 2012).
Photophysical Properties and Toxicity Evaluation
A study by Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, highlighting their application as fluorescent biomarkers for biodiesel quality control. These compounds exhibited low acute toxicity across various biological models, underscoring their potential as environmentally friendly and safe markers (Pelizaro et al., 2019).
Antifungal Activity of Triazole Derivatives
Yu et al. (2009) designed and synthesized novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives as fungicide candidates. These compounds displayed significant antifungal activities against common pathogens, surpassing those of commercial fungicides, demonstrating the efficacy of triazole derivatives in plant protection (Yu et al., 2009).
Antimicrobial and Antioxidant Properties
Bhat et al. (2016) reported on the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, showcasing a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This study exemplifies the multifaceted applications of triazole derivatives in medicinal chemistry (Bhat et al., 2016).
Catalytic and Structural Applications
Research on half-sandwich Ruthenium(II) complexes involving triazole-based organosulfur/-selenium ligands demonstrated their efficient catalytic activity in alcohol oxidation and transfer hydrogenation. These findings reveal the utility of triazole derivatives in catalysis, contributing to the development of new catalytic systems for organic synthesis (Saleem et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-9(13)5-4-6-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVHFPKEEUSEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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